5-(Pyridin-3-yl)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC20331510
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 5-pyridin-3-ylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h1-4,6H,(H2,10,11,12,13) |
| Standard InChI Key | NVIRPUHCJSOWIF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2C(=O)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-(Pyridin-3-yl)imidazolidine-2,4-dione consists of an imidazolidine-2,4-dione ring fused to a pyridin-3-yl group at the 5-position. The imidazolidinedione moiety features two carbonyl groups at positions 2 and 4, contributing to its planar geometry and hydrogen-bonding capacity. The pyridine ring introduces aromaticity and basicity, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Density | Not reported | — |
| LogP (Partition Coefficient) | 2.74 (analogous compound) | |
| PSA (Polar Surface Area) | 71.09 Ų |
The LogP value of 2.74 (observed in 5-hexyl-5-pyridin-2-yl-imidazolidine-2,4-dione) suggests moderate lipophilicity, which may enhance membrane permeability in biological systems . The polar surface area (PSA) of 71.09 Ų, derived from analogous structures, indicates significant hydrogen-bonding potential, critical for protein-ligand interactions .
Spectroscopic Characterization
While direct spectral data for 5-(Pyridin-3-yl)imidazolidine-2,4-dione are scarce, related compounds provide benchmarks. For instance, ¹H NMR of 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione reveals distinct proton environments: pyridinyl protons resonate at δ 7.2–8.5 ppm, while imidazolidinedione NH groups appear near δ 10.5 ppm . IR spectroscopy typically shows carbonyl stretches at 1,700–1,750 cm⁻¹ and N-H bends at 3,300–3,500 cm⁻¹ .
Synthesis and Structural Optimization
Crystallographic and Computational Validation
X-ray diffraction (XRD) studies of the analogous compound 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione confirmed the diketo tautomer as the predominant form, with bond lengths of 1.22 Å for C=O and 1.38 Å for C-N . Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level corroborated experimental geometries, demonstrating <0.01 Å deviations in bond lengths . Such alignment validates computational models for predicting electronic properties.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
*Estimated from analogous compounds .
The hexyl chain in 5-hexyl-5-pyridin-2-yl-imidazolidine-2,4-dione enhances lipophilicity, improving membrane interaction but reducing aqueous solubility . In contrast, the methyl group in 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione offers a balance between solubility and bioavailability .
Future Research Directions
-
Synthetic Optimization: Developing high-yield, scalable synthesis routes using green chemistry principles.
-
Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro and in vivo.
-
Computational Modeling: Employing molecular docking to identify target proteins (e.g., bacterial enzymes, HDACs).
-
Formulation Studies: Enhancing solubility via prodrug design or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume